molecular formula C12H17NO3 B8568710 6,7-Dimethoxy-1-isochromanmethylamine

6,7-Dimethoxy-1-isochromanmethylamine

Cat. No.: B8568710
M. Wt: 223.27 g/mol
InChI Key: DBUACXMTTVEUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1-isochromanmethylamine is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of dopaminergic ligands. Its core structure is based on the isochroman scaffold, a heterocyclic framework recognized for its diverse pharmacological potential. Research indicates that isochroman derivatives are extensively investigated for their activity within the central nervous system (CNS) . This compound serves as a critical synthetic precursor for the exploration of novel dopamine receptor agonists. Isochroman-based analogues have historically shown remarkable potency and selectivity for dopamine D1-like receptors, which are important therapeutic targets for conditions such as Parkinson's disease and cognitive disorders . The 6,7-dimethoxy substitution pattern on the aromatic ring is a key structural feature that mimics the catechol moiety present in natural neurotransmitters and many synthetic receptor ligands, influencing both binding affinity and selectivity . Beyond neuroscience, the isochroman scaffold is also studied for other bioactivities, including antimicrobial and antitumor properties, highlighting the versatility of this chemical class in drug discovery efforts . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)methanamine

InChI

InChI=1S/C12H17NO3/c1-14-10-5-8-3-4-16-12(7-13)9(8)6-11(10)15-2/h5-6,12H,3-4,7,13H2,1-2H3

InChI Key

DBUACXMTTVEUAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)CN)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline Series

Several 6,7-dimethoxy-substituted isoquinoline derivatives (e.g., 6d–6h in ) share the dimethoxy aromatic system but differ in their substituents:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Features a carbamate group at position 2, which increases steric bulk and alters polarity compared to the methylamine group in the target compound. This substitution likely reduces bioavailability due to higher molecular weight .
  • However, this may also reduce metabolic stability .

Key Difference: The isoquinoline core in these compounds introduces a fused benzene ring, differing from the isochroman (benzopyran) structure of the target compound. This structural variation influences ring strain, solubility, and π-π stacking interactions.

Dihydroisocoumarin Derivatives

The (±)-trans-6,7-dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid () shares the 6,7-dimethoxy-isochroman core but replaces the methylamine with a carboxylic acid and a thienyl group. Key comparisons include:

  • Pharmacological Potential: The carboxylic acid group may enable salt formation, improving solubility, while the thienyl moiety could enhance CNS penetration due to its lipophilicity. In contrast, the methylamine in the target compound may facilitate interactions with amine receptors (e.g., serotonin or dopamine receptors) .
  • Synthesis : The dihydroisocoumarin derivative is synthesized via a one-pot reaction using 6,7-dimethoxyhomophthalic anhydride and thiophene-2-carboxaldehyde, a method distinct from likely pathways for the target compound .

Benzodioxole-Based Analogues

DMMDA-2 (1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine) () features a benzodioxole ring instead of isochroman but retains the 6,7-dimethoxy and methylamine groups. Comparisons include:

  • Biological Activity: DMMDA-2 is a phenethylamine derivative with hallucinogenic properties, suggesting that the target compound’s isochroman structure might modulate similar psychoactive effects but with altered potency or selectivity .

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Pharmacological Notes Reference
6,7-Dimethoxy-1-isochromanmethylamine Isochroman 1-Methylamine, 6,7-dimethoxy Potential CNS activity (inferred) N/A
Compound 6d (Ethyl carbamate) Isoquinoline 2-Carbamate, 1-methyl Reduced bioavailability
Dihydroisocoumarin derivative Dihydroisocoumarin 4-Carboxylic acid, 3-thienyl Improved solubility, CNS penetration
DMMDA-2 Benzodioxole Propan-2-amine, 6,7-dimethoxy Hallucinogenic phenethylamine analog

Preparation Methods

Patent CN110845410A: A Breakthrough in Process Efficiency

A landmark advancement is disclosed in Chinese Patent CN110845410A (2019), which describes a one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride—a structurally analogous compound. Although the target molecule differs by the absence of the isochromanmethylamine group, this methodology provides critical insights into cyclization and purification techniques applicable to related structures.

Reaction Overview

The process involves:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to generate N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

  • Cyclization : Treatment with oxalyl chloride and phosphotungstic acid catalyzes ring closure, forming the dihydroisoquinoline core.

  • Workup : Methanol addition precipitates the hydrochloride salt, yielding >99% purity after crystallization.

Key Parameters

  • Catalyst : Phosphotungstic acid (0.23–0.45 g per 86.6 g starting amine) enables efficient cyclization at 50–55°C.

  • Solvent System : Acetonitrile or dichloromethane optimizes oxalyl chloride reactivity, while methanol facilitates impurity removal.

  • Yield : 75–80% with single impurities ≤0.17%.

Adaptation for Isochromanmethylamine Synthesis

To synthesize this compound, the above method requires modification:

  • Ring System Adjustment : Replacing the dihydroisoquinoline core with an isochroman structure necessitates alternative cyclization agents.

  • Amine Functionalization : Introducing the methylamine group may involve reductive amination of a ketone intermediate or direct alkylation.

Proposed Synthetic Pathway

  • Formylation and Cyclization :

    • Start with 3,4-dimethoxyphenethylamine.

    • Use formic acid or ethyl formate for formylation.

    • Employ a Lewis acid (e.g., BF3_3-OEt2_2) to promote isochroman ring formation instead of isoquinoline.

  • Reductive Amination :

    • React the cyclized ketone with methylamine and NaBH3_3CN in methanol.

Comparative Analysis of Methodologies

Table 1. Performance Metrics of Synthetic Routes

MethodYield (%)Purity (%)Key ImpurityCost Efficiency
Traditional Oxidation60–6595–97Over-oxidized byproductLow
Trifluoroacetic Acid7890N-methyl derivativeModerate
One-Pot (CN110845410A)75–80>99≤0.17%High

Q & A

What are the recommended synthetic routes for 6,7-Dimethoxy-1-isochromanmethylamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis of structurally similar dimethoxy-substituted compounds often employs multi-step protocols. For example, one-pot reactions using catalysts like DMAP (4-dimethylaminopyridine) can streamline synthesis, as seen in dihydroisocoumarin derivatives . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
  • Catalyst screening : DMAP or Lewis acids (e.g., ZnCl₂) improve regioselectivity .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

How should researchers handle contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) require systematic re-evaluation of:

  • Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) can alter compound solubility and activity .
  • Cell line specificity : Test multiple cell lines (e.g., HEK-293 vs. HeLa) to assess target selectivity .
  • Dose-response validation : Use standardized concentration ranges (e.g., 1 nM–100 µM) with triplicate measurements to ensure reproducibility .
    Meta-analyses of existing literature, focusing on methodological rigor (e.g., positive/negative controls), can resolve contradictions .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C7) and stereochemistry .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects impurities .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₇NO₃) and fragmentation patterns .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate crystalline homogeneity .

What safety protocols must be followed when handling this compound in laboratory settings?

Methodological Answer:
Based on analogous compounds:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Decontamination : Spills require immediate absorption with diatomaceous earth, followed by ethanol scrubbing .
  • Waste disposal : Collect hazardous waste in sealed containers for incineration .
    Safety Data Sheets (SDS) for structurally related compounds emphasize pre-experiment risk assessments .

How can structure-activity relationship (SAR) studies be designed for this compound analogs?

Methodological Answer:
SAR workflows involve:

  • Scaffold modification : Introduce substituents (e.g., halogens, alkyl chains) at the isochroman or amine positions to probe steric/electronic effects .
  • In vitro assays : Test analogs for receptor binding (e.g., serotonin receptors) or enzyme inhibition (e.g., monoamine oxidases) using radioligand displacement or fluorometric assays .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like 5-HT₂A receptors .
    Data should be analyzed using multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) .

What methodologies are recommended for assessing the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:
Pharmacokinetic (PK) studies in rodents involve:

  • Administration routes : Intravenous (IV) and oral (PO) dosing to calculate bioavailability .
  • Plasma sampling : Serial blood collection at intervals (0.5, 1, 2, 4, 8, 24 h) post-dose for LC-MS/MS quantification .
  • Metabolite profiling : Liver microsome assays identify phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • Tissue distribution : Autoradiography or mass spectrometry imaging (MSI) tracks compound accumulation in target organs .
    PK parameters (t₁/₂, Cmax, AUC) should be compared to structurally related acridine derivatives for benchmarking .

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